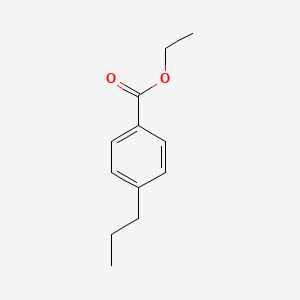

Ethyl 4-propylbenzoate

Vue d'ensemble

Description

Ethyl 4-propylbenzoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from benzoic acid and propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mécanisme D'action

Target of Action

As an ester, it may interact with various enzymes and proteins involved in ester metabolism .

Mode of Action

Esters, including 4-Propylbenzoic acid ethyl ester, can undergo hydrolysis to form carboxylic acids and alcohols under acidic or basic conditions . This process involves the cleavage of the ester bond, which is facilitated by the presence of a catalyst . The acid-catalyzed hydrolysis of ethyl benzoate, a similar compound, provides a good example of this process .

Biochemical Pathways

The biochemical pathways affected by 4-Propylbenzoic acid ethyl ester are likely related to ester metabolism. Ester hydrolysis is a key step in these pathways . The products of this hydrolysis, carboxylic acids and alcohols, can then enter various metabolic pathways depending on their specific structures .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that it may be well absorbed and distributed in the body, metabolized primarily via ester hydrolysis, and excreted in the urine .

Result of Action

The molecular and cellular effects of 4-Propylbenzoic acid ethyl ester’s action would largely depend on the specific targets it interacts with and the metabolic pathways it affects. The hydrolysis of the ester could potentially lead to changes in cellular pH, alterations in metabolic pathway flux, and other downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Propylbenzoic acid ethyl ester. Factors such as pH and temperature can affect the rate of ester hydrolysis . Additionally, the presence of specific enzymes and other biomolecules can influence the compound’s interactions with its targets .

Analyse Biochimique

Biochemical Properties

4-Propylbenzoic acid ethyl ester, like other esters, plays a role in biochemical reactions. It can be synthesized by the transesterification of methyl benzoate with propanol

Cellular Effects

It has been suggested that similar compounds may have antimicrobial properties and could be used as a preservative in cosmetics . It’s also used as a synthetic flavoring agent in foods due to its nutty odor and sweet fruity or nut-like taste .

Molecular Mechanism

This reaction is reversible and is a key step in many biochemical processes .

Subcellular Localization

Due to its lipophilic nature, it’s likely that it can be found in various compartments within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-propylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-propylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of 4-propylbenzoyl chloride with ethanol in the presence of a base such as pyridine. This method is often used in industrial settings due to its efficiency and high yield .

Industrial Production Methods

In industrial production, this compound is often synthesized using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-propylbenzoate undergoes various chemical reactions, including:

Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-propylbenzyl alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Hydrolysis: 4-propylbenzoic acid and ethanol.

Reduction: 4-propylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 4-propylbenzoate has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Ethyl 4-propylbenzoate can be compared with other esters such as ethyl benzoate and methyl benzoate. While all these compounds share a common ester functional group, this compound is unique due to the presence of the propyl group on the benzene ring, which can influence its physical and chemical properties .

Similar Compounds

Ethyl benzoate: An ester of benzoic acid and ethanol.

Methyl benzoate: An ester of benzoic acid and methanol.

Propyl benzoate: An ester of benzoic acid and propanol.

This compound stands out due to its specific structural features, which can affect its reactivity and applications in various fields.

Propriétés

IUPAC Name |

ethyl 4-propylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBLKCJHUXWDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509370 | |

| Record name | Ethyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81423-83-8 | |

| Record name | Ethyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorophenyl)methyl]guanidine](/img/structure/B6307000.png)